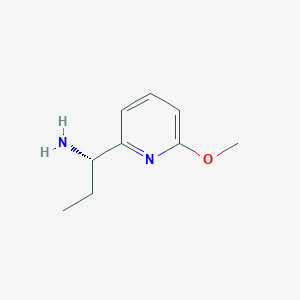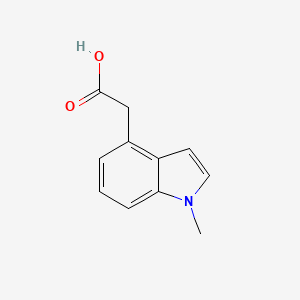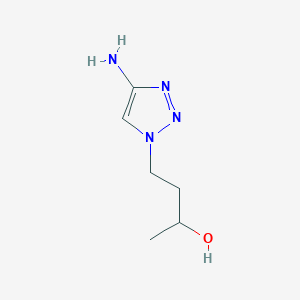![molecular formula C9H11F2NS B13149638 (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethyl Sulfanyl Intermediate: This step involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. Reagents such as difluoromethylating agents (e.g., ClCF₂H) are commonly used under controlled conditions.
Coupling with Ethanamine: The intermediate is then coupled with ethanamine under suitable conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can target the difluoromethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical choices.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the difluoromethyl group or other functional groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfanylphenyl and ethanamine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(1S)-1-{4-[(methyl)sulfanyl]phenyl}ethan-1-amine: Contains a methyl group instead of a difluoromethyl group.
(1S)-1-{4-[(chloromethyl)sulfanyl]phenyl}ethan-1-amine: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its performance in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11F2NS |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
(1S)-1-[4-(difluoromethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
InChI Key |
WXWQNZDMLQXMKZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC(F)F)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)






![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)




